molecular formula C20H21N3O3 B2836294 4-[2-(2-methoxyethoxy)ethoxy]-6-(pyridin-2-yl)-2,2'-bipyridine CAS No. 613665-49-9

4-[2-(2-methoxyethoxy)ethoxy]-6-(pyridin-2-yl)-2,2'-bipyridine

Cat. No.: B2836294
CAS No.: 613665-49-9
M. Wt: 351.406
InChI Key: YWLGNVPDPDUFJM-UHFFFAOYSA-N
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Description

4-[2-(2-methoxyethoxy)ethoxy]-6-(pyridin-2-yl)-2,2'-bipyridine is a complex organic compound with a unique structure that includes multiple ether linkages and pyridine rings

Scientific Research Applications

4-[2-(2-methoxyethoxy)ethoxy]-6-(pyridin-2-yl)-2,2'-bipyridine has several applications in scientific research:

Mechanism of Action

Mode of Action

Without specific knowledge of the compound’s targets, the mode of action is difficult to determine. The compound likely interacts with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and electrostatic interactions .

Biochemical Pathways

The biochemical pathways affected by this compound are currently unknown. Given the compound’s structure, it may interact with various biochemical pathways, potentially influencing cellular processes .

Pharmacokinetics

The presence of multiple ether groups may influence its solubility and absorption .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. Specific details about how these factors affect “4-[2-(2-methoxyethoxy)ethoxy]-2,6-bis(2-pyridyl)pyridine” are currently unknown .

Safety and Hazards

The safety and hazards associated with this compound are not well-documented. As with any chemical compound, appropriate safety precautions should be taken when handling it to prevent exposure .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(2-methoxyethoxy)ethoxy]-6-(pyridin-2-yl)-2,2'-bipyridine typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of boron reagents with halides in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve scaling up the Suzuki–Miyaura coupling reaction under controlled conditions to ensure high yield and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are optimized to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

4-[2-(2-methoxyethoxy)ethoxy]-6-(pyridin-2-yl)-2,2'-bipyridine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The pyridine rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce partially or fully reduced derivatives.

Comparison with Similar Compounds

Similar Compounds

  • 4-{2-[2-(2-Methoxyethoxy)ethoxy]ethoxy}benzaldehyde
  • 2-[2-(2-Methoxyethoxy)ethoxy]acetic acid
  • 2-(2-(2-Methoxyethoxy)ethoxy)ethanol

Uniqueness

4-[2-(2-methoxyethoxy)ethoxy]-6-(pyridin-2-yl)-2,2'-bipyridine is unique due to its combination of multiple ether linkages and pyridine rings, which confer distinct chemical and physical properties. This structural uniqueness makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

4-[2-(2-methoxyethoxy)ethoxy]-2,6-dipyridin-2-ylpyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3/c1-24-10-11-25-12-13-26-16-14-19(17-6-2-4-8-21-17)23-20(15-16)18-7-3-5-9-22-18/h2-9,14-15H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWLGNVPDPDUFJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOC1=CC(=NC(=C1)C2=CC=CC=N2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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